

# A Comparative Performance Analysis of Platinum and Rhodium in Automotive Catalytic Converters

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A deep dive into the catalytic prowess of **platinum** and rhodium reveals their distinct yet complementary roles in mitigating harmful vehicular emissions. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and professionals in drug development and related fields.

In the ongoing effort to reduce atmospheric pollutants from internal combustion engines, platinum (Pt) and rhodium (Rh) have emerged as critical components of three-way catalytic converters (TWCs). These noble metals are highly efficient in converting toxic exhaust gases—carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx)—into less harmful substances like carbon dioxide (CO2), water (H2O), and nitrogen (N2).[1][2][3] While both are indispensable, they exhibit specialized activities. Platinum is a highly effective oxidation catalyst, excelling at the conversion of CO and HC.[1][3][4] Conversely, rhodium is unparalleled in its efficiency for the reduction of NOx.[1][3][5]

This guide presents a detailed comparison of their performance based on experimental findings, focusing on conversion efficiency, operational temperatures, and durability.

## **Quantitative Performance Data**



The performance of catalytic converters is often evaluated by the "light-off temperature" (T50), which is the temperature at which the catalyst achieves 50% conversion efficiency for a specific pollutant. Another key metric is the conversion efficiency at a steady-state temperature, typically around 500°C (X500), which represents normal operating conditions.[6]

Below are tables summarizing experimental data for Pt-only, Rh-only, and combined Pt-Rh catalysts.

Catalyst	Pollutant	Light-off Temperature (T50) (°C)
Platinum (Pt)	СО	~150 - 200
Hydrocarbons (C3H6)	~250 - 300	
NOx	305	_
Rhodium (Rh)	СО	~200 - 250
Hydrocarbons (C3H6)	~250	
NOx	253	_
Pt-Rh Alloy	СО	~125 - 200
Hydrocarbons (C3H6)	~250	
NOx	247	

Table 1: Light-off Temperatures (T50) for CO, Hydrocarbons, and NOx. This table illustrates the temperatures at which 50% conversion is achieved for each pollutant by different catalyst formulations. Data compiled from multiple sources.[6]



Catalyst	Pollutant	Conversion Efficiency at 500°C (X500) (%)
Platinum (Pt)	СО	100
Hydrocarbons (C3H6)	100	
NOx	90	_
Rhodium (Rh)	СО	~95
Hydrocarbons (C3H6)	~98	
NOx	70	_
Pt-Rh Alloy	СО	100
Hydrocarbons (C3H6)	100	
NOx	91	_

Table 2: Conversion Efficiencies at 500°C (X500). This table shows the percentage of pollutants converted at a typical operating temperature. Data compiled from multiple sources. [6]

The data clearly indicates a synergistic effect when **platinum** and rhodium are combined. The Pt-Rh alloy exhibits the lowest light-off temperature for NOx reduction, demonstrating an enhancement over the individual metals.[6] While **platinum** is highly active for CO and HC oxidation at lower temperatures, rhodium contributes to this process at higher temperatures.[6]

## **Durability and Thermal Aging**

The longevity of a catalyst is crucial for its practical application. Thermal aging, caused by exposure to high temperatures, can lead to a decrease in catalytic activity. Experimental studies on aged catalysts reveal that both **platinum** and rhodium are susceptible to deactivation.

After aging at 900°C for 5 hours, a Pt-only catalyst showed a significant increase in its T50 for NOx by 73°C, and its NOx conversion at 500°C dropped from 90% to 72%.[4] An aged Rh-only catalyst also exhibited increased light-off temperatures for all pollutants.[4] However, a



combined Pt-Rh catalyst maintained high conversion efficiencies (>90%) for all three pollutants even after the same aging process, highlighting the enhanced durability of the alloyed formulation.[7] The deactivation of rhodium on an alumina support is often attributed to the formation of rhodium aluminate at high temperatures.[8]

## **Experimental Protocols**

The performance data presented is typically obtained using a synthetic gas bench reactor, which allows for precise control of experimental conditions.

Light-off Temperature Measurement: A common procedure for determining the light-off temperature (T50) involves the following steps:

- Catalyst Preparation: A sample of the catalyst, often in powder or monolith core form, is placed in a quartz tube reactor.
- Gas Composition: A simulated exhaust gas mixture is prepared using mass flow controllers.
  A typical composition for testing includes:
  - CO: 1.00%
  - NO: 900 ppm
  - C3H6 (Propylene): 900 ppm
  - O2: 0.448% to 1.510% (to simulate different air-to-fuel ratios)
  - H2O: 10.0%
  - CO2: 10%
  - N2: Balance[6][9]
- Space Velocity: The total gas flow rate is set to achieve a specific Gas Hourly Space Velocity (GHSV), which is the ratio of the volumetric gas flow rate to the catalyst volume. A typical GHSV for automotive catalyst testing is around 100,000 h<sup>-1</sup>.[9][10]



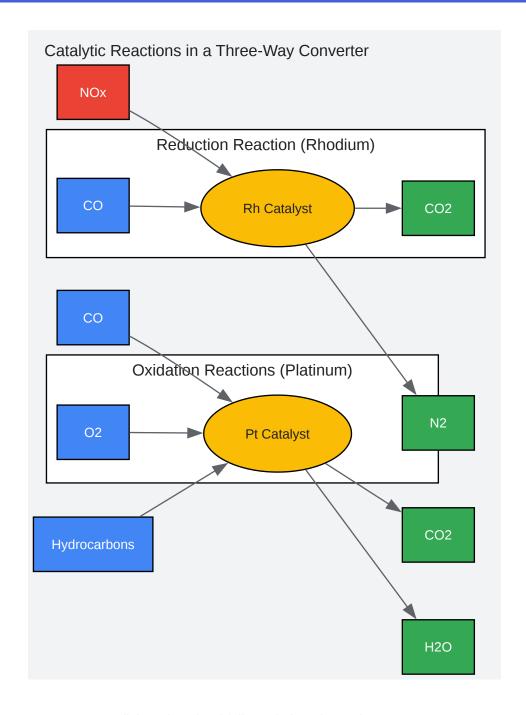
- Temperature Program: The catalyst is heated at a constant rate, for example, 3°C per minute, from a low temperature (e.g., 100°C) to a high temperature (e.g., 600°C).[6][7]
- Gas Analysis: The composition of the gas exiting the reactor is continuously monitored using gas analyzers, such as Fourier Transform Infrared (FTIR) spectroscopy or dedicated CO, HC, and NOx analyzers.[11][12][13]
- Data Analysis: The conversion efficiency for each pollutant is calculated as a function of temperature, and the T50 is determined as the temperature at which 50% conversion is reached.[14]

Durability Testing (Thermal Aging): To evaluate the durability of the catalysts, they are subjected to accelerated aging protocols. A common method involves heating the catalyst in a furnace at a high temperature (e.g., 900°C) for a specified duration (e.g., 5 hours) under a controlled atmosphere that cycles between oxidizing and reducing conditions to simulate real-world engine operation.[7] Following the aging process, the light-off temperature and conversion efficiency are re-evaluated to quantify the performance degradation.

## **Visualizing Catalytic Processes**

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the experimental workflow for evaluating catalyst performance.

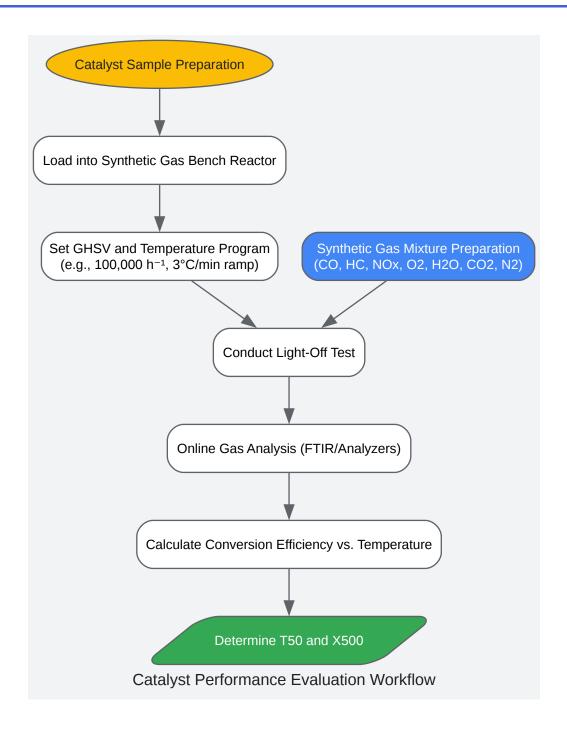




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Caption: Reaction pathways in a three-way catalytic converter.





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Caption: Workflow for catalyst performance evaluation.

In conclusion, both **platinum** and rhodium are essential for the effective functioning of modern three-way catalytic converters. **Platinum**'s superior oxidation capabilities are complemented by rhodium's exceptional NOx reduction activity. The combination of these two metals in an alloyed form not only provides comprehensive pollutant control but also enhances the overall durability of the catalyst system. Future research may focus on further optimizing the ratio of



these precious metals and exploring novel support materials to improve performance and reduce costs.

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